2-(2,4-Dimethylphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid
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Overview
Description
2-(2,4-Dimethylphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid is an organic compound with a unique structure that includes an imidazole ring substituted with a 2,4-dimethylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid typically involves the condensation of 2,4-dimethylbenzaldehyde with glycine, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound may interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenyl)-1H-imidazole-4-carboxylic Acid
- 2-(2,4-Dimethylphenyl)-5-methyl-1H-imidazole
Uniqueness
2-(2,4-Dimethylphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid is unique due to the presence of both a 2,4-dimethylphenyl group and a carboxylic acid group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-7-4-5-10(8(2)6-7)12-14-9(3)11(15-12)13(16)17/h4-6H,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
VICLTNDNYIERIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(N2)C)C(=O)O)C |
Origin of Product |
United States |
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